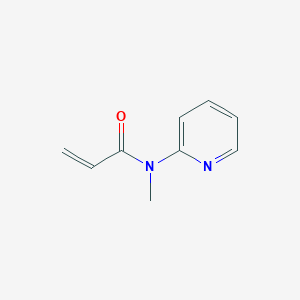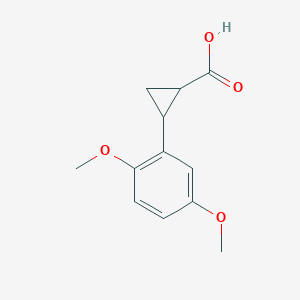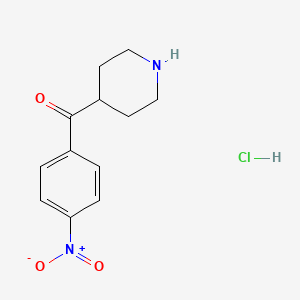amine CAS No. 1157720-01-8](/img/structure/B3215026.png)
[(4-Bromo-2-chlorophenyl)methyl](methyl)amine
Overview
Description
4-Bromo-2-chlorophenylmethyl(methyl)amine, also known as 4-BCPM, is an organic compound with a variety of uses in scientific research. It is an aromatic amine that is used in the synthesis of organic compounds, as well as in biochemical and physiological research. 4-BCPM is a versatile compound that can be used in a variety of lab experiments and research applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 4-BCPM.
Scientific Research Applications
Palladium-Catalyzed Amination
The palladium-catalyzed amination of aryl halides, including those related to “(4-Bromo-2-chlorophenyl)methylamine,” is a key method in the synthesis of complex amines used in pharmaceuticals, agrochemicals, and materials science. This process involves the formation of C-N bonds, a fundamental step in constructing nitrogen-containing molecules (J. Wolfe & S. Buchwald, 2003).
Corrosion Inhibition
Amine derivatives, structurally similar to “(4-Bromo-2-chlorophenyl)methylamine,” have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic media. These compounds form protective films on the metal surface, significantly reducing corrosion rates. Their effectiveness is attributed to the presence of substituent groups, which enhance adsorption to the metal surface (Y. Boughoues et al., 2020).
Antimicrobial Activities
The synthesis and evaluation of new 1,2,4-triazole derivatives, including those with chlorophenyl groups, have shown good to moderate antimicrobial activities against various pathogens. These findings suggest the potential of these compounds in developing new antimicrobial agents (H. Bektaş et al., 2007).
Analytical and Diagnostic Applications
Amine-based compounds have been utilized in developing diagnostic tools for identifying foodborne pathogens. A plastic-based analytical device using cellulose acetate membranes immobilized with dyes was successful in discriminating between different types of amines released by microorganisms, indicating a novel approach for non-destructive testing and smart packaging applications (L. Bueno et al., 2015).
These applications highlight the versatility and potential of compounds related to “(4-Bromo-2-chlorophenyl)methylamine” in scientific research, spanning from synthetic chemistry to materials science and diagnostics. The findings from these studies contribute to the broader understanding and utilization of amine derivatives in various scientific domains.
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (4-Bromo-2-chlorophenyl)methylamine are not well-studied. As a small molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on various factors including its chemical structure and the specific enzymes present in the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (4-Bromo-2-chlorophenyl)methylamine. For example, extreme pH or temperature conditions could potentially alter the compound’s structure and therefore its activity .
properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKPEERULMOOKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Bromo-2-chlorophenyl)methyl](methyl)amine | |
CAS RN |
1157720-01-8 | |
| Record name | [(4-bromo-2-chlorophenyl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



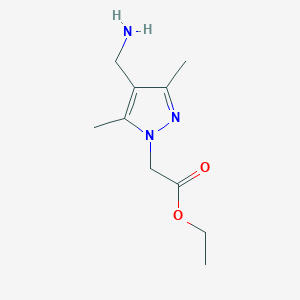
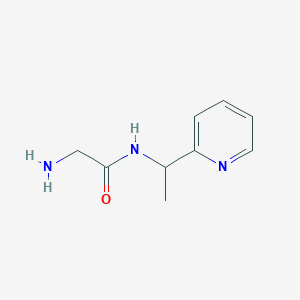
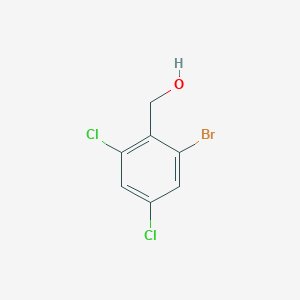
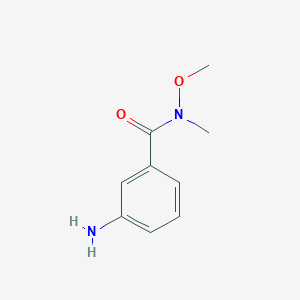

![[2-Fluoro-3-(hydroxymethyl)phenyl]methanol](/img/structure/B3214980.png)
![1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene](/img/structure/B3214988.png)
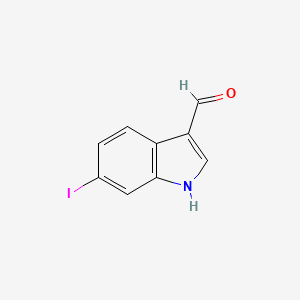
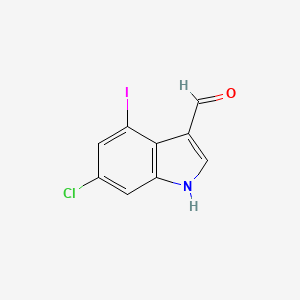
![(1-[4-(Propan-2-YL)piperazin-1-YL]cyclopentyl)methanamine](/img/structure/B3215001.png)
